molecular formula C6H6ClN3 B14737925 4-Aminobenzene-1-diazonium chloride CAS No. 10555-90-5

4-Aminobenzene-1-diazonium chloride

Cat. No.: B14737925
CAS No.: 10555-90-5
M. Wt: 155.58 g/mol
InChI Key: JLLBHFPMIDLVRO-UHFFFAOYSA-M
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Description

4-Aminobenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its ability to undergo various chemical reactions, making it a versatile intermediate in the preparation of azo dyes, pharmaceuticals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Aminobenzene-1-diazonium chloride typically involves the diazotization of 4-aminobenzene (aniline). The process is carried out by treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt. The reaction can be represented as follows:

C6H5NH2+HNO2+HClC6H5N2Cl+2H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{Cl} + 2\text{H}_2\text{O} C6​H5​NH2​+HNO2​+HCl→C6​H5​N2​Cl+2H2​O

Industrial Production Methods

In industrial settings, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium salt. The resulting this compound is often used immediately in subsequent reactions due to its instability.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1-diazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form aniline or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.

    Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.

    Reduction Reactions: Reducing agents such as sodium sulfite or hypophosphorous acid are used.

Major Products

    Substitution Reactions: Halogenated benzenes, phenols, and nitriles.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: Aniline and its derivatives.

Scientific Research Applications

4-Aminobenzene-1-diazonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of azo dyes, which are important in textile and printing industries.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can participate in various electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new covalent bonds. This reactivity is harnessed in the synthesis of complex organic molecules.

Comparison with Similar Compounds

4-Aminobenzene-1-diazonium chloride is unique among diazonium salts due to its specific reactivity and applications. Similar compounds include:

    Benzenediazonium chloride: Lacks the amino group, making it less versatile in certain reactions.

    4-Nitrobenzenediazonium chloride: Contains a nitro group, which affects its reactivity and applications.

    2-Aminobenzene-1-diazonium chloride: The amino group is in a different position, leading to different reactivity patterns.

Properties

CAS No.

10555-90-5

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

4-aminobenzenediazonium;chloride

InChI

InChI=1S/C6H6N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,7H2;1H/q+1;/p-1

InChI Key

JLLBHFPMIDLVRO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)[N+]#N.[Cl-]

Origin of Product

United States

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